molecular formula C11H14O2S B1453501 2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid CAS No. 915924-20-8

2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid

Cat. No. B1453501
CAS RN: 915924-20-8
M. Wt: 210.29 g/mol
InChI Key: MBENFHWSVWYQDX-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 915924-20-8. It has a molecular weight of 211.3 and its IUPAC name is 2,2-dimethyl-1-(3-methyl-1H-1lambda3-thiophen-2-yl)cyclopropane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15O2S/c1-7-4-5-14-8(7)11(9(12)13)6-10(11,2)3/h4-5,14H,6H2,1-3H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is 28 C .

Scientific Research Applications

Synthesis and Bioactivity

2,2-Dimethyl cyclopropanecarboxylic acid, a variant of the compound, has been utilized as a leading compound due to its biological activity. New derivatives have been synthesized, showing excellent herbicidal and fungicidal activities. For instance, specific N-(substituted) cyclopropanecarboxyl-N'-pyridin-2-yl thioureas were prepared and demonstrated significant biological activity (Tian, Song, Wang, & Liu, 2009).

Chemical Synthesis and Optimization

Stereoselective Functionalization

The compound has played a crucial role in the stereoselective functionalization of related chemicals, indicating its importance in creating specific molecular configurations for various chemical applications (Gvozdev, Shavrin, Ageshina, & Nefedov, 2017).

Chemoenzymatic Synthesis

Enantiopure variants of the compound have been synthesized through chemoenzymatic processes, further demonstrating its versatility in scientific research for producing specific, high-purity chemicals (Feng, Wang, Zheng, & Wang, 2006).

Insecticidal Applications

Derivatives of the compound have been used to develop novel pyrethroid derivatives with high insecticidal activity, showcasing its importance in agricultural applications (Ferroni, Bassetti, Borzatta, Capparella, Gobbi, Guerrini, & Varchi, 2015).

Synthesis and Resolution Studies

Various synthesis routes and resolution studies for 2,2-dimethylcyclopropane carboxylic acid, a related compound, have been extensively reviewed, indicating the compound's significance in medicinal and pesticide production (Li Gong, 2007).

properties

IUPAC Name

2,2-dimethyl-1-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-7-4-5-14-8(7)11(9(12)13)6-10(11,2)3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBENFHWSVWYQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2(CC2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672396
Record name 2,2-Dimethyl-1-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915924-20-8
Record name 2,2-Dimethyl-1-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid
Reactant of Route 2
2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid
Reactant of Route 3
2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid
Reactant of Route 4
2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid
Reactant of Route 5
2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid
Reactant of Route 6
2,2-Dimethyl-1-(3-methyl-2-thienyl)cyclopropanecarboxylic acid

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